

An In-depth Technical Guide on the TGR5 Agonist Selectivity of SB756050

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Compound of Interest

Compound Name: **SB756050**

Cat. No.: **B1680850**

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This document provides a comprehensive technical overview of **SB756050**, a synthetic agonist for the Takeda G protein-coupled receptor 5 (TGR5). TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes and obesity, due to its role in regulating energy homeostasis and glucose metabolism.^{[1][2]} **SB756050** was developed as a selective agonist to harness the therapeutic potential of TGR5 activation.^{[3][4]}

While **SB756050** progressed to Phase II clinical trials for type 2 diabetes, its development was discontinued due to highly variable pharmacodynamic effects observed in patients.^{[4][5]} Despite this, the study of **SB756050** provides a valuable framework for understanding the development and assessment of selective TGR5 agonists. This guide details the TGR5 signaling pathway, presents methodologies for assessing agonist selectivity, and organizes available quantitative data for key TGR5 ligands.

TGR5 Signaling Pathways

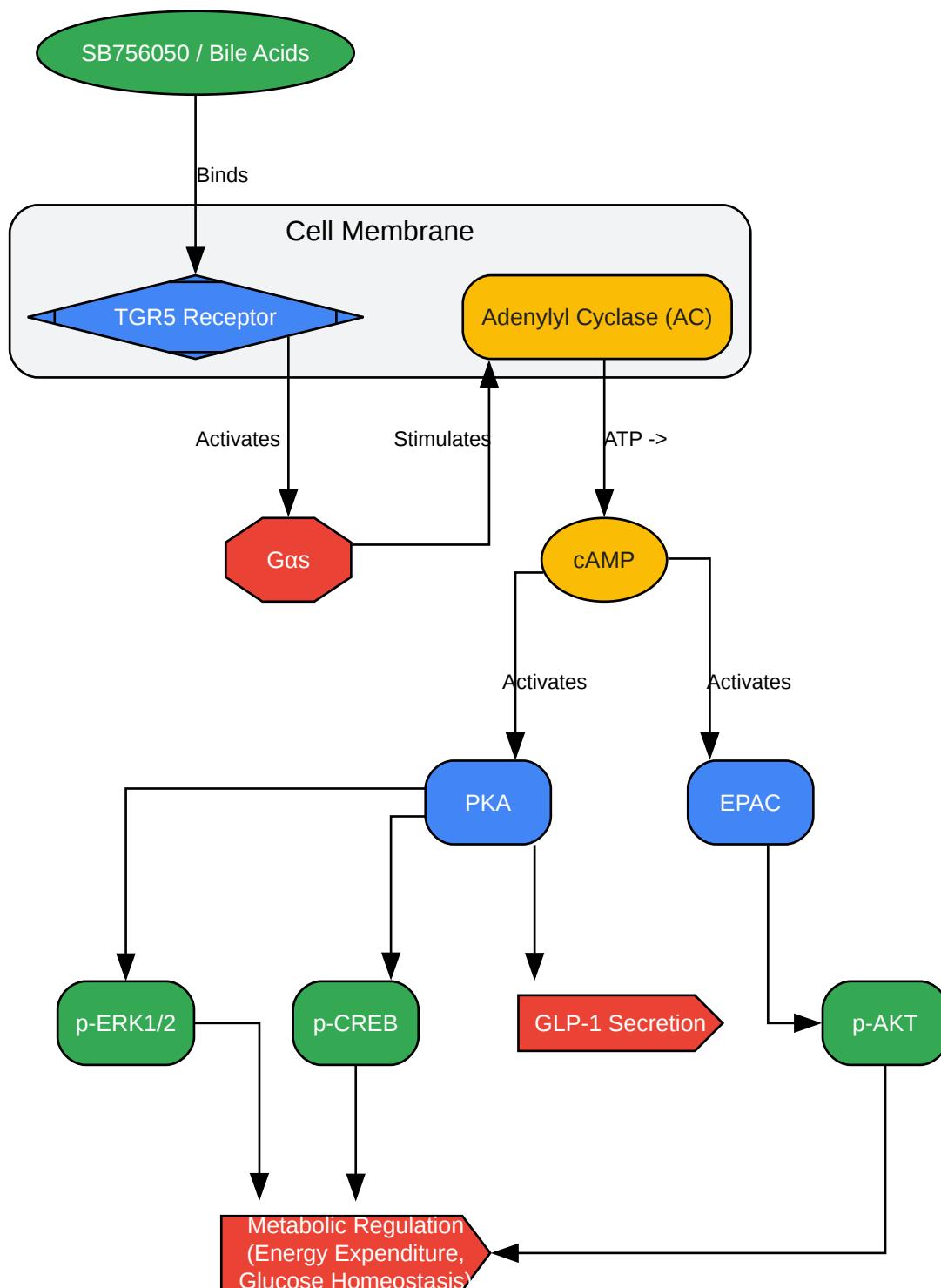
TGR5 is a G protein-coupled receptor (GPCR) that is activated by both endogenous bile acids and synthetic agonists.^{[1][6]} Upon agonist binding, TGR5 primarily couples to the stimulatory G alpha protein (G_s). This initiates a canonical signaling cascade that is central to the receptor's metabolic effects.

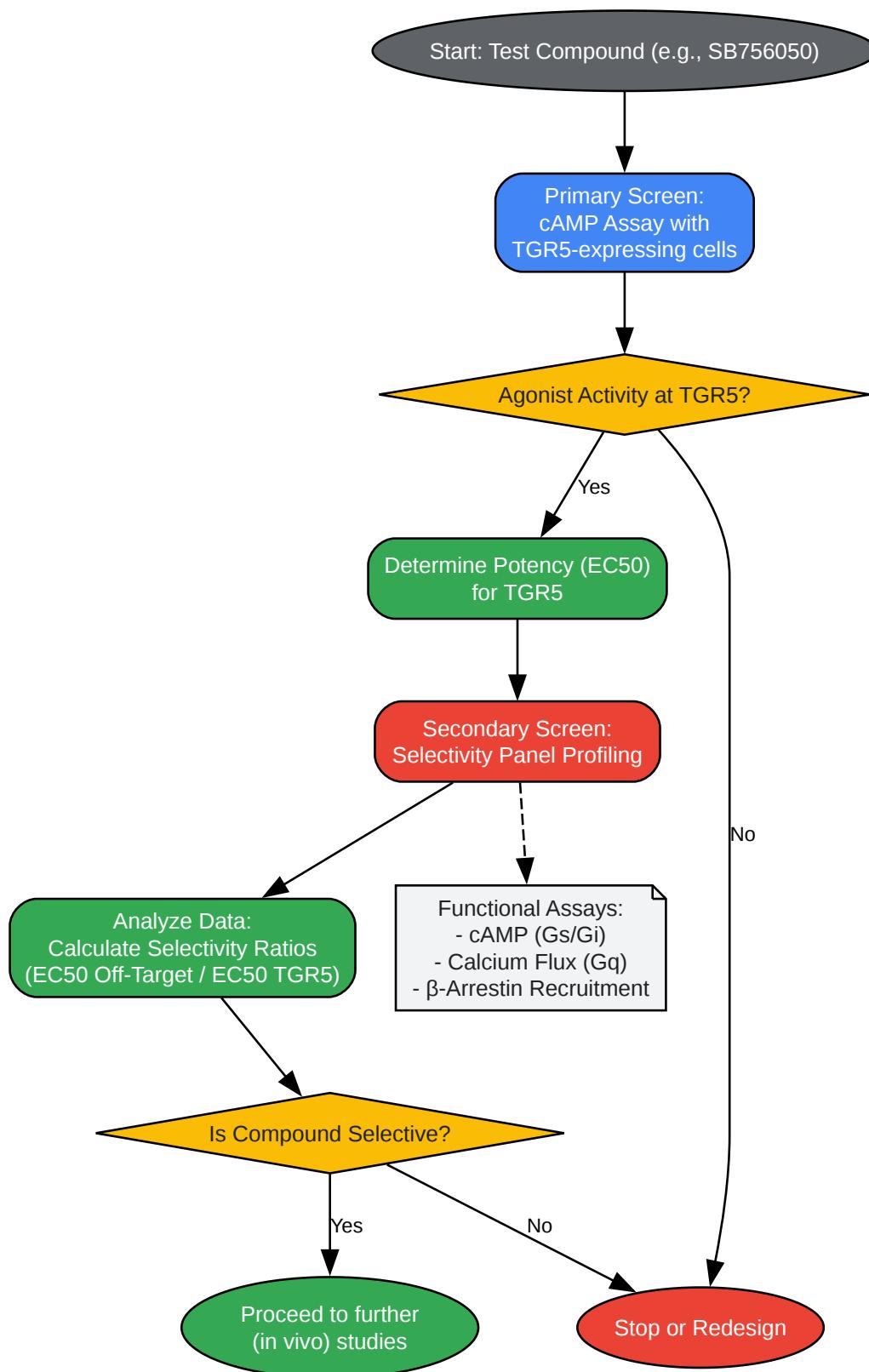
The activation of G_s leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).^{[5][7]} The resulting increase in

intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[1][6]

- PKA Pathway: Activated PKA phosphorylates various target proteins, including ERK1/2, modulating cellular processes involved in metabolism and cell growth.[6][8]
- EPAC Pathway: EPAC acts as a guanine nucleotide exchange factor for small GTPases like Rap-1, which can indirectly promote the phosphorylation of AKT, a key regulator of cell survival and glucose metabolism.[6]

In specific cell types, TGR5 activation has also been linked to other signaling pathways, including the inhibition of the NF-κB pathway, which contributes to its anti-inflammatory effects. [2][9]



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